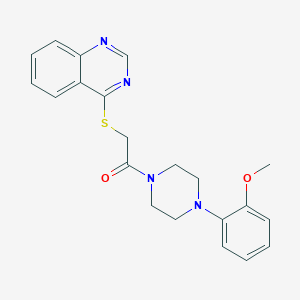![molecular formula C20H21N5O B2625020 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034293-72-4](/img/structure/B2625020.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule known for its unique structure and versatile chemical properties. This compound falls under the category of heterocyclic compounds, containing multiple ring structures with nitrogen atoms, which can lead to various biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step procedures:
Formation of Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 5-methyl-1-phenyl-1H-pyrazole ring. This can be achieved using hydrazine derivatives and diketones under acidic or basic conditions.
Cyclopropyl Group Introduction: : The next step includes introducing the cyclopropyl group onto the pyrazine ring, which requires specific reagents like cyclopropyl halides in the presence of a strong base.
Pyrazolo[1,5-a]pyrazine Formation: : This crucial step involves the fusion of pyrazole and pyrazine rings. It often requires the use of nitrogen-containing intermediates, heat, and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization for yield, safety, and cost-effectiveness. This could include:
Continuous Flow Synthesis: : To improve efficiency and safety, continuous flow reactors may be used to maintain optimal reaction conditions and minimize risks associated with handling reactive intermediates.
Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization methods are vital for achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involving reagents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: : Substitution reactions with nucleophiles or electrophiles can modify the pyrazole or pyrazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various alkyl or acyl halides, in the presence of base or acid catalysts.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Modified pyrazole or pyrazine rings with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research due to its unique structure and reactivity:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its nitrogen-containing rings.
Medicine: : Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound, when used in biological contexts, typically involves interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of cyclopropyl and pyrazole groups, which may confer distinct biological activities.
Similar Compounds
(6-chloro-2-phenyl-1H-pyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: : Differs by the presence of a chlorine atom.
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-ethyl-1H-pyrazol-4-yl)methanone: : Differs by the presence of an ethyl group instead of a phenyl group.
The unique structure of this compound provides distinct properties and potential for various applications in research and industry.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-18(12-21-25(14)16-5-3-2-4-6-16)20(26)23-9-10-24-17(13-23)11-19(22-24)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZBODPUVUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
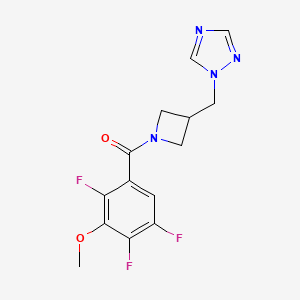
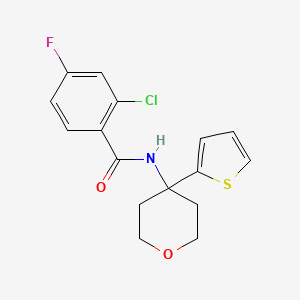

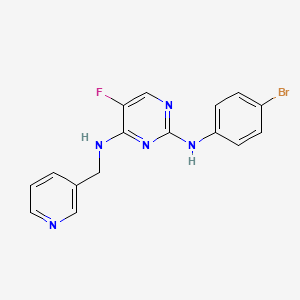
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methylbenzamide](/img/structure/B2624946.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2624948.png)
![2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol](/img/structure/B2624951.png)
![2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide](/img/structure/B2624952.png)

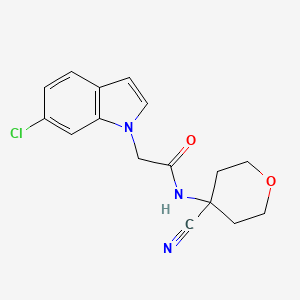
![3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2624957.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2624958.png)
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2624959.png)
